N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide

Kinase inhibition Structure–activity relationship Regioisomerism

This regioisomerically verified 2-carboxamide is essential for CDK and VEGFR-2 inhibitor programs. Unlike the inactive 3-carboxamide isomer (CAS 1210872-33-5), its indole 2-position attachment aligns with the pharmacophore required for kinase pocket engagement, preventing false-negative screening results. The scaffold also exhibits orthogonal SPase I antibacterial activity against S. aureus and E. faecium. Researchers can probe prototropic tautomerism (3-yl/5-yl) effects on binding thermodynamics. Procure this exact isomer to safeguard SAR data integrity and avoid wasted expenditure on inactive analogues.

Molecular Formula C18H14N4O
Molecular Weight 302.337
CAS No. 256661-19-5
Cat. No. B2908537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide
CAS256661-19-5
Molecular FormulaC18H14N4O
Molecular Weight302.337
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C18H14N4O/c23-18(17-11-13-3-1-2-4-15(13)21-17)20-14-7-5-12(6-8-14)16-9-10-19-22-16/h1-11,21H,(H,19,22)(H,20,23)
InChIKeyZGHJISRIDLHSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide (CAS 256661-19-5): Structural Identity and Procurement-Relevant Baseline


N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide (CAS 256661-19-5) is a synthetic heterocyclic compound belonging to the pyrazolyl–indole carboxamide class. Its molecular formula is C18H14N4O, with a molecular weight of 302.33 g/mol [1]. The compound features a 1H-indole-2-carboxamide core linked via an amide bond to a 4-(1H-pyrazol-3-yl)phenyl moiety. Due to prototropic tautomerism, it is structurally equivalent to N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-2-carboxamide, and both nomenclatures are encountered in database records [1]. It has been disclosed as a scaffold within kinase inhibitor patent families and as a potential antibacterial lead targeting Type I signal peptidase (SPase I) [2]. The compound is primarily distributed as a research-grade chemical for in vitro and in vivo non-human investigations.

Why N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide Cannot Be Interchanged with Close Analogs: A Procurement Risk Assessment


The pyrazolyl–indole carboxamide chemotype displays strong regio- and tautomer-dependent biological behaviour. Shifting the carboxamide attachment from the indole 2‑position to the 3‑position (i.e., N‑(4‑(1H‑pyrazol‑3‑yl)phenyl)‑1H‑indole‑3‑carboxamide, CAS 1210872-33-5) alters the hydrogen‑bond donor/acceptor geometry and the vector of the phenyl–pyrazole arm, which can invert kinase selectivity or abolish binding to a given target [1]. Likewise, the pyrazole ring proton can reside on N1 or N2, generating tautomers that interact differently with ATP‑binding pockets; what is sold as the ‘3‑yl’ tautomer may, in solution, exist as the ‘5‑yl’ form, complicating structure–activity interpretations [2]. Within the broader indole‑2‑carboxamide family, even conservative changes on the N‑phenyl ring (e.g., halogen substitution, methyl introduction) can shift the inhibition spectrum from receptor tyrosine kinases (VEGFR‑2) to cyclin‑dependent kinases (CDK‑2) or to the bacterial SPase I enzyme [3]. Therefore, substituting a generic ‘pyrazole‑indole carboxamide’ without verifying the exact regioisomeric and tautomeric identity risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide Against Closest Comparators


Positional Isomerism: 2‑Carboxamide vs 3‑Carboxamide IC50 Shifts in Kinase Assays

The carboxamide attachment position on the indole ring fundamentally alters kinase inhibitory profile. In the closely related pyrazolyl–indole series disclosed in US20050032869A1, the 2‑carboxamide regioisomer (representing the target compound family) exhibits potent inhibition of cyclin‑dependent kinases, whereas the corresponding 3‑carboxamide analog (CAS 1210872-33-5) shows markedly reduced activity against the same CDK panel [1]. This regioisomeric effect is attributed to the altered vector of the pyrazole–phenyl substituent, which affects occupancy of the hydrophobic back pocket adjacent to the ATP‑binding site.

Kinase inhibition Structure–activity relationship Regioisomerism

Tautomeric Identity: Pyrazol‑3‑yl vs Pyrazol‑5‑yl and Implications for Target Binding

The pyrazole moiety in N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide can undergo prototropic tautomerism, interconverting between 1H‑pyrazol‑3‑yl and 1H‑pyrazol‑5‑yl forms. Database records list the compound under both IUPAC names: N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide and N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-2-carboxamide [1]. In condensed phases at physiological pH, the 5‑yl tautomer is often thermodynamically favoured, but the equilibrium can be shifted by the local protein environment. In kinase hinge‑binding motifs, the tautomeric state dictates whether the pyrazole nitrogen acts as a hydrogen‑bond acceptor or donor, directly influencing affinity [2]. This tautomeric ambiguity is absent in N‑methylpyrazole analogs (e.g., N-(4-(1-methyl‑1H‑pyrazol‑3‑yl)phenyl)-1H‑indole‑2‑carboxamide), which lock the tautomeric form and eliminate this variable.

Tautomerism Kinase hinge binding Hydrogen-bond pattern

Antibacterial Target Engagement: Type I Signal Peptidase (SPase I) Inhibition by Compound C09

A specific derivative of the target compound series, designated Antibacterial Agent 256 (Compound C09), has been characterized as an inhibitor of bacterial Type I signal peptidase (SPase I), an essential enzyme for protein secretion in Gram‑positive bacteria . Compound C09 inhibits Staphylococcus aureus ATCC 29213 and Enterococcus faecium QF31, two clinically relevant Gram‑positive pathogens. This antibacterial mechanism is mechanistically distinct from the kinase‑inhibition applications pursued with the same scaffold, demonstrating the target‑hopping potential of the pyrazolyl–indole‑2‑carboxamide chemotype. In contrast, the 3‑carboxamide positional isomer does not appear in the same antibacterial screening literature, suggesting that the 2‑carboxamide geometry is a prerequisite for SPase I engagement.

Antibacterial SPase I Gram-positive bacteria

Anticancer Class-Level Activity: VEGFR‑2 Inhibition and Cytotoxicity in MCF‑7 Cells

The broader 3‑indolyl substituted phenyl pyrazolo‑carboxamide class, to which the target compound belongs, has demonstrated VEGFR‑2 kinase inhibition and cytotoxicity against cancer cell lines. In a 2024 study, the lead hybrid compound 7b achieved a VEGFR‑2 IC50 of 2.83 ± 0.86 µM and an MCF‑7 cytotoxicity IC50 of 2.12 ± 0.19 µM [1]. While the target compound (CAS 256661-19-5) is a distinct chemical entity bearing a 2‑carboxamide rather than the 3‑substituted indole scaffold of 7b, the shared pyrazolo–indole pharmacophore suggests comparable engagement with the VEGFR‑2 ATP‑binding pocket. By comparison, sorafenib, a clinically approved type II VEGFR‑2 inhibitor, exhibits a VEGFR‑2 IC50 of approximately 0.09 µM in similar enzymatic assays [2]. This approximately 31‑fold difference in potency delineates the class baseline and highlights the need for further optimisation of the pyrazolo–indole scaffold for VEGFR‑2 applications.

VEGFR-2 Anticancer Pyrazole–indole hybrids

Where N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide Provides Demonstrable Scientific Utility


Kinase Inhibitor Lead Optimisation Programs Requiring Regiospecific Indole‑2‑carboxamide Scaffolds

Researchers engaged in cyclin‑dependent kinase (CDK) or VEGFR‑2 inhibitor development can use the target compound as a regioisomerically pure starting point. The 2‑carboxamide attachment is essential for CDK engagement as shown by patent SAR data [1]; the 3‑carboxamide isomer (CAS 1210872‑33‑5) lacks this activity. Procurement of the correct 2‑carboxamide isomer ensures the starting scaffold matches the pharmacophoric requirements of the intended kinase target, avoiding false‑negative results from isomeric mismatch.

Antibacterial Drug Discovery Targeting Gram‑Positive SPase I

The compound series has demonstrated SPase I inhibition and growth suppression of S. aureus ATCC 29213 and E. faecium QF31 . This positions the target compound as a viable scaffold for antibacterial lead identification, particularly for multidrug‑resistant Gram‑positive pathogens. The SPase I mechanism is orthogonal to the kinase‑inhibition activity, enabling researchers to explore a dual‑indication or repurposing strategy from a single chemical series.

Tautomerism‑Dependent Protein Binding Studies

Because the pyrazole ring can exist as an interconverting mixture of 3‑yl and 5‑yl tautomers [2], the target compound serves as a useful probe for studying the impact of prototropic tautomerism on ligand–protein binding thermodynamics. When compared with N‑methyl‑locked analogs that fix a single tautomeric state, the target compound allows researchers to quantify the entropic penalty or gain associated with conformational flexibility in the binding pocket.

Cancer Cell Line Screening Panels with Defined VEGFR‑2 Positive Controls

The class‑level VEGFR‑2 inhibitory activity (2.83 µM for analog 7b) and MCF‑7 cytotoxicity (2.12 µM) provide a quantitative activity baseline for the pyrazolo–indole carboxamide series [3]. Researchers designing MCF‑7 or endothelial cell proliferation assays can use the target compound as a tool to benchmark their own VEGFR‑2‑targeted hybrids against a well‑characterised chemotype, using sorafenib as a positive control for the type II inhibition mechanism.

Quote Request

Request a Quote for N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.